molecular formula C8H15NO3 B3295357 3-Amino-3-(oxan-4-yl)propanoic acid CAS No. 887586-62-1

3-Amino-3-(oxan-4-yl)propanoic acid

Cat. No.: B3295357
CAS No.: 887586-62-1
M. Wt: 173.21 g/mol
InChI Key: LGOBVYUKERSQGZ-UHFFFAOYSA-N
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Description

3-Amino-3-(oxan-4-yl)propanoic acid, also known as 3-tetrahydro-2H-pyran-4-yl-beta-alanine, is a compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of an amino group and a tetrahydropyran ring, making it a unique beta-alanine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(oxan-4-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of zinc dust and formic acid, where the reaction mixture is concentrated to dryness in vacuo and the crude product is purified by recrystallization using a mixture of ethanol and water .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

3-Amino-3-(oxan-4-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. The tetrahydropyran ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tetrahydropyran ring, which distinguishes it from other beta-alanine derivatives. This structural feature may confer specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-amino-3-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-7(5-8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOBVYUKERSQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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